Cas no 5424-86-2 (α,β-Dicyanobibenzyl)

α,β-Dicyanobibenzyl structure
α,β-Dicyanobibenzyl structure
Product Name:α,β-Dicyanobibenzyl
CAS-nummer:5424-86-2
MF:C16H12N2
MW:232.279883384705
CID:940240
PubChem ID:224181
Update Time:2025-05-20

α,β-Dicyanobibenzyl Chemische en fysische eigenschappen

Naam en identificatie

    • 2,3-diphenylsuccinonitrile
    • 2,3-diphenylbutanedinitrile
    • NULL
    • 1,2-dicyano 1,2-diphenylethane
    • 1,2-diphenylethane-1,2-dinitrile
    • 2,2-Diphenyl-bernsteinsaeureanhydrid
    • 2,2-Diphenyl-bernsteinsaeure-anhydrid
    • 2,2-diphenylsuccinic acid anhydride
    • 2,2-diphenyl-succinic acid anhydride
    • 2,2-diphenylsuccinic anhydride
    • 2,3-diphenyl-succinonitrile
    • 2,5-Furandione, dihydro-3,3-diphenyl-
    • AGN-PC-00K5MI
    • CTK0E9178
    • dl-1,2-dicyano-1,2-diphenylethane
    • meso-2,3-diphenylsuccinonitrile
    • 5424-86-2
    • KJPHABUGXMBVHI-UHFFFAOYSA-N
    • SCHEMBL819626
    • AB00080056-01
    • NSC-117511
    • 2,3-diphenyl-butanedinitrile
    • NSC-12494
    • AKOS004901365
    • 2,3-diphenylsuccino-nitrile
    • 1,2-(1,1-phenylnitrile)ethnae
    • DTXSID70934262
    • NSC12494
    • HMS563P21
    • Cambridge id 5310904
    • alpha,beta-Dicyanobibenzyl
    • SB49594
    • 15146-07-3
    • CS-0358954
    • MFCD00191412
    • Maybridge1_007919
    • NSC117511
    • α,β-Dicyanobibenzyl
    • MDL: MFCD00191412
    • Inchi: 1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H
    • InChI-sleutel: KJPHABUGXMBVHI-UHFFFAOYSA-N
    • LACHT: N#CC(C1C=CC=CC=1)C(C#N)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 232.10016
  • Monoisotopische massa: 232.1
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 308
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 47.6A^2
  • XLogP3: 3

Experimentele eigenschappen

  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 400.9±40.0 °C at 760 mmHg
  • Vlampunt: 189.6±21.2 °C
  • Brekindex: 1.594
  • PSA: 47.58
  • LogboekP: 3.60116
  • Dampfdruk: 0.0±0.9 mmHg at 25°C

α,β-Dicyanobibenzyl Beveiligingsinformatie

α,β-Dicyanobibenzyl Prijsmeer >>

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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Crysdot LLC
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